molecular formula C8H9ClO B152429 (S)-1-(4-Chlorophenyl)ethanol CAS No. 99528-42-4

(S)-1-(4-Chlorophenyl)ethanol

Cat. No. B152429
CAS RN: 99528-42-4
M. Wt: 156.61 g/mol
InChI Key: MVOSNPUNXINWAD-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(4-Chlorophenyl)ethanol, also known as 4-chloro-1-phenylethanol, is a compound that has been studied extensively in the scientific community due to its various applications in pharmaceutical, biochemical, and physiological research. This compound has a wide range of applications in laboratory experiments, and its biochemical and physiological effects are well-documented.

Scientific Research Applications

Industrial Catalyst

(S)-1-(4-Chlorophenyl)ethanol is utilized as an industrial catalyst. It plays a role in facilitating chemical reactions, particularly in the production of other chemicals by influencing the rate of reaction without being consumed in the process .

Analytical Chemistry

This compound finds its application in analytical chemistry, especially in techniques like liquid chromatography and high-performance liquid chromatography (HPLC). These methods are essential for separating, identifying, and quantifying each component in a mixture .

Chiral Synthesis

The chiral properties of (S)-1-(4-Chlorophenyl)ethanol make it valuable for synthesizing drugs with desired enantiomeric purity. Enantiomers are molecules that are mirror images of each other and can have different effects in biological systems. The ability to produce a specific enantiomer is crucial in pharmaceuticals .

Bioreduction Processes

It has been used in bioreduction processes, where it is produced by the reduction of 1-(4-chlorophenyl)ethanone. This process can be catalyzed by biocatalysts such as D. .

Spectroscopy

(S)-1-(4-Chlorophenyl)ethanol’s structure has been confirmed through various spectroscopic methods such as 1H and 13C NMR and mass spectrometry. These techniques are fundamental in determining the structure of organic compounds .

Optical Activity Measurement

The optical activity of (S)-1-(4-Chlorophenyl)ethanol has been measured using polarimetry, which is a technique used to measure the angle of rotation caused by passing polarized light through an optically active substance .

properties

IUPAC Name

(1S)-1-(4-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOSNPUNXINWAD-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426186
Record name (S)-1-(4-Chlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-Chlorophenyl)ethanol

CAS RN

99528-42-4
Record name (S)-1-(4-Chlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-Chloro-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

As shown here, the biochemical conversion reaction of immobilized buckwheat protein for the substrate (±)-1-(4-chlorophenyl)ethanol (200 mg) requires 13 days by going through bioconversion to 4-chloroacetophenone accompanying sterically selective oxidation of (S)-1-(4-chlorophenyl)ethanol to obtain 116 mg of (R)-1-(4-chlorophenyl)ethanol at a yield of 58%. Optical purity was obtained at 91% e.e.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

As shown here, the biochemical conversion reaction of immobilized green pea protein for the substrate (±)-1-(4-chlorophenyl)ethanol (200 mg) requires 8 days by going through bioconversion to 4-chloroacetophenone accompanying sterically selective oxidation of (R)-1-(4-chlorophenyl)ethanol to obtain 84 mg of (S)-1-(4-chlorophenyl)ethanol at a yield of 42%. Optical purity was obtained at 87% e.e.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

4-Chloroacetophenone (15.5 g, 100 mmoles) was dissolved in 100 ml of methanol, and a solution of 5.67 g (150 mmoles) of sodium borohydride in 250 ml of methanol was slowly added to the solution. The resulting solution was stirred overnight at room temperature. To the reaction mixture was added 1 N hydrochloric acid, and the organic layer was extracted with diethyl ether. The organic layer was collected and dried over anhydrous sodium sulfate, followed by concentration to obtain 1-(4-chlorophenyl)ethanol [1H-NMR (300 MHz, CDCl3) 1.48 (d, J=6.3 Hz, 3H), 4.88 (q, J=6.6 Hz, 1H), 7.31 (s, 4H)] in a nearly pure form.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.67 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(4-Chlorophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
(S)-1-(4-Chlorophenyl)ethanol
Reactant of Route 3
Reactant of Route 3
(S)-1-(4-Chlorophenyl)ethanol
Reactant of Route 4
Reactant of Route 4
(S)-1-(4-Chlorophenyl)ethanol
Reactant of Route 5
Reactant of Route 5
(S)-1-(4-Chlorophenyl)ethanol
Reactant of Route 6
Reactant of Route 6
(S)-1-(4-Chlorophenyl)ethanol

Q & A

A: [, ] Yes, certain yeast strains can enantioselectively reduce p-chloroacetophenone to produce (S)-1-(4-Chlorophenyl)ethanol with high enantiomeric excess (ee). The reaction typically occurs under aerobic conditions, utilizing an exogenous reducing agent like isopropanol. Research indicates that adding surfactants, particularly nonylphenol polyoxyethylene ether (NP-4), to the reaction system can significantly improve the conversion rate of p-chloroacetophenone without significantly impacting the enantiomeric excess of the produced (S)-1-(4-Chlorophenyl)ethanol [].

A: [] Studies show that the conversion of aromatic ketones to their corresponding chiral alcohols by yeast cells in the presence of surfactants is influenced by the electronic effect of substituents on the aromatic ring. Substrates with electron-donating substituents exhibit higher conversion rates compared to those with electron-withdrawing groups. This suggests that manipulating the electronic properties of the substrate can enhance the efficiency of this biocatalytic process.

A: [] R2PI spectroscopy proves to be a sensitive technique for distinguishing diastereomeric adducts of (S)-1-(4-Chlorophenyl)ethanol with the enantiomers of butan-2-ol. This spectral chiral discrimination arises from subtle differences in the vibrational energies and electronic transitions within the diastereomeric complexes, ultimately reflected in their distinct R2PI spectral signatures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.